molecular formula C8H12O2 B142261 3-Cyclobutyl-3-formyloxetane CAS No. 131505-75-4

3-Cyclobutyl-3-formyloxetane

Cat. No.: B142261
CAS No.: 131505-75-4
M. Wt: 140.18 g/mol
InChI Key: WMLUENPSTNBYBH-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-formyloxetane is a substituted oxetane derivative characterized by a four-membered oxetane ring functionalized with a cyclobutyl group and a formyl (aldehyde) group at the 3-position. Oxetanes are strained heterocyclic compounds valued in medicinal chemistry and polymer science due to their unique reactivity and conformational rigidity. The following analysis leverages structural analogs and related oxetane derivatives to infer its properties and behavior.

Properties

CAS No.

131505-75-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-cyclobutyloxetane-3-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-4-8(5-10-6-8)7-2-1-3-7/h4,7H,1-3,5-6H2

InChI Key

WMLUENPSTNBYBH-UHFFFAOYSA-N

SMILES

C1CC(C1)C2(COC2)C=O

Canonical SMILES

C1CC(C1)C2(COC2)C=O

Synonyms

3-Oxetanecarboxaldehyde, 3-cyclobutyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

3-Ethyl-3-hydroxymethyloxetane

This analog (Figure 5, Table 1 in ) replaces the cyclobutyl and formyl groups with ethyl and hydroxymethyl substituents. Key differences include:

  • Electronic Effects : The formyl group is electron-withdrawing, increasing the electrophilicity of the oxetane ring compared to the electron-donating hydroxymethyl group. This could accelerate ring-opening reactions under acidic or nucleophilic conditions.
  • Hydrogen Bonding : The hydroxymethyl group in 3-ethyl-3-hydroxymethyloxetane enables hydrogen bonding (evidenced by the –OH proton at δ 3.74 ppm ), absent in the formyl-substituted analog.

Cyclohexane Derivatives (e.g., Cyclohexylmethyl Bromide)

  • Ring Strain : Cyclobutyl’s smaller ring increases strain (~110° bond angles) compared to cyclohexane’s chair conformation, enhancing reactivity.
  • Leaving Group Potential: The formyl group in 3-cyclobutyl-3-formyloxetane is less polarizable than bromine in cyclohexylmethyl bromide, suggesting milder leaving-group behavior under SN2 conditions.

Spectroscopic Properties

Table 1: Comparative NMR Data for Oxetane Derivatives

Compound Key ¹H-NMR Shifts (δ/ppm) Notable Features Source
3-Ethyl-3-hydroxymethyloxetane –CH3 (0.78), –CH2– (1.60–4.33), –OH (3.74) Hydroxymethyl proton at δ 3.74 ppm
3-Cyclobutyl-3-formyloxetane* –CHO (9.5–10.0 predicted), cyclobutyl protons (2.0–3.0) Formyl proton highly deshielded Inferred

*Predicted shifts based on formyl-containing analogs. The aldehyde proton is expected near δ 9.5–10.0 ppm due to strong deshielding, contrasting with hydroxymethyl’s –OH signal at δ 3.74 ppm . Cyclobutyl protons typically resonate between δ 2.0–3.0 ppm, overlapping with oxetane ring protons.

Reactivity and Stability

  • Ring-Opening Reactions : The formyl group in 3-cyclobutyl-3-formyloxetane may direct nucleophilic attack to the β-position of the aldehyde, unlike 3-ethyl-3-hydroxymethyloxetane, where the hydroxymethyl group favors α-attack.
  • Thermal Stability : Cyclobutyl’s strain may lower thermal stability compared to ethyl-substituted oxetanes. For example, 3-ethyl-3-hydroxymethyloxetane is stable at room temperature , while strained analogs often require low-temperature storage.
  • Polymerization Potential: Oxetanes with electron-withdrawing groups (e.g., formyl) are less prone to cationic polymerization than those with electron-donating groups (e.g., hydroxymethyl), aligning with trends observed in ethyl-substituted derivatives .

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